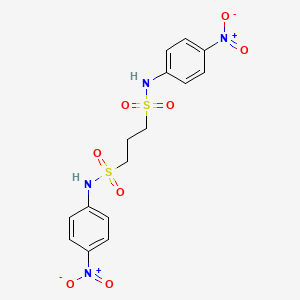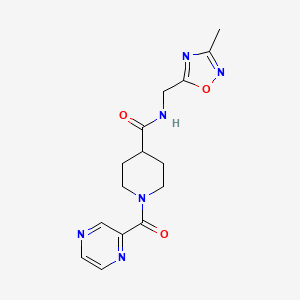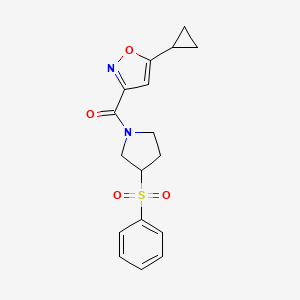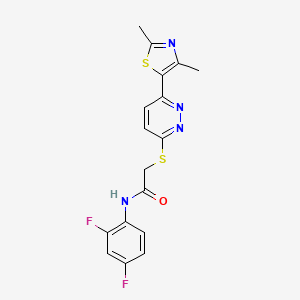
N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide (BNPPDS) is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide-based compound that has been shown to have a wide range of applications in the fields of biochemistry and physiology. In
科学研究应用
N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide has been used in a wide range of scientific research applications. One of its primary uses is in the study of the role of sulfonamides in enzyme inhibition. This compound has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been used in the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
作用机制
The mechanism of action of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide involves the binding of the compound to the active site of carbonic anhydrase. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. This mechanism has been shown to be effective in the treatment of diseases such as glaucoma, where the reduction of intraocular pressure is critical for the prevention of vision loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a wide range of effects on the body. For example, in the eye, the reduction in intraocular pressure can lead to improved vision and a decreased risk of glaucoma. Additionally, the inhibition of carbonic anhydrase can lead to a decrease in the growth and proliferation of cancer cells, making this compound a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the primary advantages of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide is its potency as a carbonic anhydrase inhibitor. This makes it an ideal compound for use in enzyme inhibition studies and drug development. Additionally, the synthesis method for this compound is relatively simple and yields high amounts of the compound. However, there are also limitations to the use of this compound in lab experiments. For example, the compound has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research involving N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential for using this compound as a scaffold for the development of new drugs for the treatment of diseases such as cancer and glaucoma. Additionally, there is ongoing research into the mechanism of action of this compound and its potential for use in enzyme inhibition studies. Finally, there is interest in exploring the potential for using this compound in combination with other compounds to enhance its effectiveness in the treatment of various diseases.
合成方法
The synthesis of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,3-bis(4-nitrophenyl)propane in the presence of a base such as triethylamine. The resulting compound is then treated with aqueous sodium sulfite to yield the final product, this compound. This method has been widely used in the synthesis of this compound due to its simplicity and high yield.
属性
IUPAC Name |
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O8S2/c20-18(21)14-6-2-12(3-7-14)16-28(24,25)10-1-11-29(26,27)17-13-4-8-15(9-5-13)19(22)23/h2-9,16-17H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORQGZBYPPHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)CCCS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2459418.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)


![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)
